Cas no 129575-89-9 (4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside)
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside Chemical and Physical Properties
Names and Identifiers
-
- b-D-Glucopyranoside,4-methoxyphenyl2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-(phenylmethyl)-
- 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
- 2-[(2S,3R,4R,5S,6R)-5-hydroxy-2-(4-methoxyphenoxy)-4-phenylmethoxy-6-(phenylmethoxymethyl)oxan-3-yl]isoindole-1,3-dione
- b-D-Glucopyranoside,4-methoxyphenyl2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-...
- 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
- 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
- 2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione
- MFCD08276391
- beta-D-Glucopyranoside, 4-methoxyphenyl 2-deoxy-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-3,6-bis-O-(phenylmethyl)-
- 129575-89-9
- 4-methoxyphenyl-3,6-di-o-benzyl-2-deoxy-2-phthalimido-beta-d-glucopyranoside
- SCHEMBL3625228
- AKOS027320188
- J-005693
- 2-[(2S,3R,4R,5S,6R)-4-(benzyloxy)-6-[(benzyloxy)methyl]-5-hydroxy-2-(4-methoxyphenoxy)oxan-3-yl]-2,3-dihydro-1H-isoindole-1,3-dione
- M1615
- T71691
- DTXSID60451534
- AS-74994
- 2-[(2S,3R,4R,5S,6R)-4-(BENZYLOXY)-6-[(BENZYLOXY)METHYL]-5-HYDROXY-2-(4-METHOXYPHENOXY)OXAN-3-YL]ISOINDOLE-1,3-DIONE
- QKFDXGIKVGVBGT-PVEIOGNQSA-N
-
- MDL: MFCD08276391
- Inchi: 1S/C35H33NO8/c1-40-25-16-18-26(19-17-25)43-35-30(36-33(38)27-14-8-9-15-28(27)34(36)39)32(42-21-24-12-6-3-7-13-24)31(37)29(44-35)22-41-20-23-10-4-2-5-11-23/h2-19,29-32,35,37H,20-22H2,1H3/t29-,30-,31-,32-,35-/m1/s1
- InChI Key: QKFDXGIKVGVBGT-PVEIOGNQSA-N
- SMILES: O1[C@H]([C@@H]([C@H]([C@@H]([C@H]1COCC1C=CC=CC=1)O)OCC1C=CC=CC=1)N1C(C2C=CC=CC=2C1=O)=O)OC1C=CC(=CC=1)OC
Computed Properties
- Exact Mass: 595.22100
- Monoisotopic Mass: 595.22061701g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 44
- Rotatable Bond Count: 11
- Complexity: 904
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.6
- Topological Polar Surface Area: 104Ų
Experimental Properties
- Color/Form: Not determined
- Density: 1.4±0.1 g/cm3
- Boiling Point: 756.4±60.0 °C at 760 mmHg
- Flash Point: 411.3±32.9 °C
- Refractive Index: 1.66
- PSA: 103.76000
- LogP: 4.56470
- Solubility: Not determined
- Vapor Pressure: 0.0±2.7 mmHg at 25°C
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h1106 may be harmful by inhalation
- Warning Statement: P264+P280+P305+P351+P338+P337+P108
- Safety Instruction: H303+H313+H110
- Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
- Storage Condition:<0°C
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1615-1G |
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside |
129575-89-9 | >95.0%(HPLC) | 1g |
¥955.00 | 2024-04-17 | |
| Chemenu | CM237850-5g |
2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione |
129575-89-9 | 95% | 5g |
$698 | 2021-06-15 | |
| Alichem | A119001073-5g |
2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione |
129575-89-9 | 95% | 5g |
791.82 USD | 2021-06-11 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863394-250mg |
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside |
129575-89-9 | ≥95%(HPLC) | 250mg |
572.40 | 2021-05-17 | |
| TRC | M350308-10mg |
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside |
129575-89-9 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M350308-50mg |
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside |
129575-89-9 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M350308-100mg |
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside |
129575-89-9 | 100mg |
$ 115.00 | 2022-06-03 | ||
| abcr | AB251953-1 g |
4-Methoxyphenyl-3,6-di-O-benzyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside; . |
129575-89-9 | 1 g |
€304.70 | 2023-07-20 | ||
| Chemenu | CM237850-250mg |
2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione |
129575-89-9 | 95% | 250mg |
$*** | 2023-03-30 | |
| Chemenu | CM237850-1g |
2-((2S,3R,4R,5S,6R)-4-(Benzyloxy)-6-((benzyloxy)methyl)-5-hydroxy-2-(4-methoxyphenoxy)tetrahydro-2H-pyran-3-yl)isoindoline-1,3-dione |
129575-89-9 | 95% | 1g |
$*** | 2023-03-30 |
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
Additional information on 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside
Introduction to 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS No. 129575-89-9)
4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, identified by the CAS number 129575-89-9, is a highly specialized glycoside derivative that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of molecules known for their structural complexity and functional diversity, making it a valuable tool in synthetic chemistry and drug development. The presence of multiple protective groups, such as benzyl ethers at the 3 and 6 positions, and the incorporation of a phthalimido moiety at the 2-position, underscores its utility in constructing more intricate carbohydrate-based scaffolds.
The 4-methoxyphenyl substituent introduces a hydrophobic aromatic ring with a methoxy group at the para position, which can influence solubility, metabolic stability, and interactions with biological targets. This feature is particularly relevant in medicinal chemistry, where fine-tuning of physicochemical properties is essential for optimizing drug-like characteristics. The β-D-glucopyranoside core is a common carbohydrate motif that serves as a privileged scaffold in natural products and drug candidates, offering opportunities for selective modifications and derivatization.
Recent advancements in glycoscience have highlighted the importance of glycosidic linkages in modulating biological activity. The phthalimido group at the anomeric carbon not only provides stability against hydrolysis but also introduces additional functionality that can be exploited for further chemical transformations or biological interactions. This dual functionality makes 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside a versatile intermediate in the synthesis of glycosidase inhibitors, lectin mimetics, and other carbohydrate-based therapeutics.
In the context of modern drug discovery, the demand for sophisticated carbohydrate derivatives has surged due to their role in modulating immune responses, enzyme inhibition, and cell signaling pathways. For instance, phthalimido-modified glycosides have been explored as potential immunomodulators and antiviral agents. The benzyl protecting groups at the 3 and 6 positions enhance stability during synthetic manipulations while allowing selective deprotection under mild conditions when needed. This balance between protection and accessibility makes it an attractive building block for medicinal chemists.
One of the most compelling applications of this compound lies in its utility as a precursor for designing novel antitumor agents. Carbohydrate-based drugs have shown promise in targeting specific cellular pathways involved in cancer progression. By leveraging the structural features of 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside, researchers can develop analogs with enhanced binding affinity or altered metabolic profiles. The phthalimido group, in particular, has been shown to increase metabolic stability while maintaining biological activity, which is crucial for long-term therapeutic efficacy.
The synthesis of such complex glycosides often involves multi-step strategies that require precise control over reaction conditions to ensure high yield and purity. Modern synthetic methodologies, including catalytic asymmetric transformations and flow chemistry techniques, have significantly improved the efficiency of these processes. For example, recent studies have demonstrated the use of transition metal-catalyzed reactions to construct glycosidic bonds with high regioselectivity and enantioselectivity. These advances not only streamline the synthesis of 4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside but also open up new avenues for exploring related derivatives.
The pharmacological potential of this compound is further supported by computational modeling studies that predict favorable interactions with biological targets. Molecular docking simulations have been used to evaluate how different substituents influence binding affinity to enzymes such as glycosidases or receptors involved in disease pathways. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries before moving into costly wet-lab synthesis.
In conclusion,4-Methoxyphenyl 3,6-Di-O-benzyl-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS No. 129575-89-9) represents a significant advancement in glycoconjugate chemistry with broad applications in drug development and biotechnology. Its unique structural features—combining protective groups with functional moieties—make it an indispensable tool for researchers aiming to design novel therapeutics targeting carbohydrate-mediated biological processes. As our understanding of glycobiology continues to evolve,this compound will undoubtedly play an increasingly important role in shaping future treatments across multiple therapeutic areas.
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